molecular formula C17H21N5OS B12758211 N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide CAS No. 102410-39-9

N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide

Cat. No.: B12758211
CAS No.: 102410-39-9
M. Wt: 343.4 g/mol
InChI Key: OOUCDQBMKWSYEI-VCHYOVAHSA-N
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Description

N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that features a unique combination of functional groups, including an imidazo[2,1-b]thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves a multistep process. One common method includes the condensation of N,N-dimethylglycine with an appropriate hydrazide derivative, followed by cyclization to form the imidazo[2,1-b]thiazole ring. The reaction conditions often require the use of catalysts such as palladium iodide and potassium iodide, and the reactions are carried out under mild conditions (e.g., 100°C under 20 atm of a CO-air mixture) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

  • N,N-Dimethylglycine ((2,3-dihydro-6-phenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
  • N,N-Dimethylglycine ((2,3-dihydro-6-bromophenylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide

Comparison: N,N-Dimethylglycine ((2,3-dihydro-6-p-tolylimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is unique due to the presence of the p-tolyl group, which may confer distinct chemical and biological properties compared to its analogs. The p-tolyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

102410-39-9

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

2-(dimethylamino)-N-[(E)-[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]acetamide

InChI

InChI=1S/C17H21N5OS/c1-12-4-6-13(7-5-12)16-14(22-8-9-24-17(22)19-16)10-18-20-15(23)11-21(2)3/h4-7,10H,8-9,11H2,1-3H3,(H,20,23)/b18-10+

InChI Key

OOUCDQBMKWSYEI-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)/C=N/NC(=O)CN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)C=NNC(=O)CN(C)C

Origin of Product

United States

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